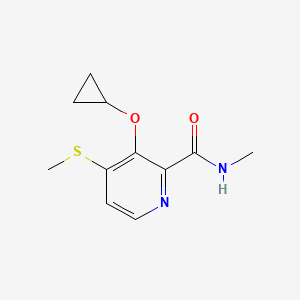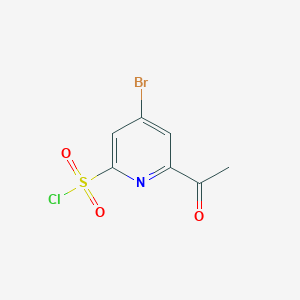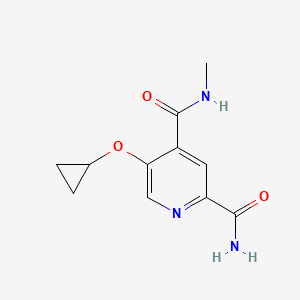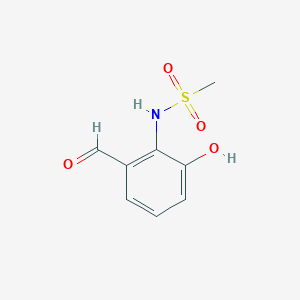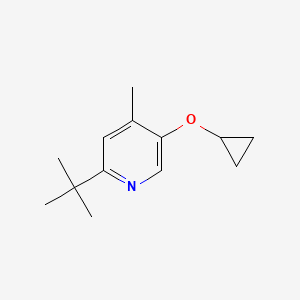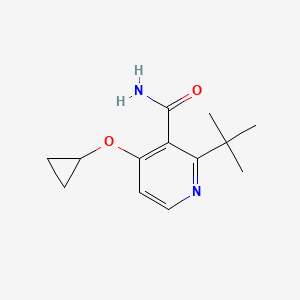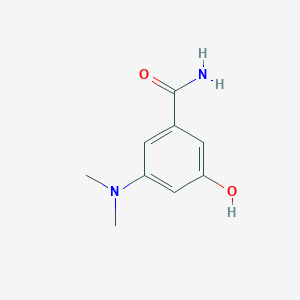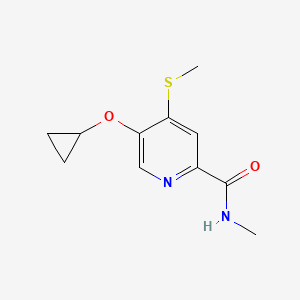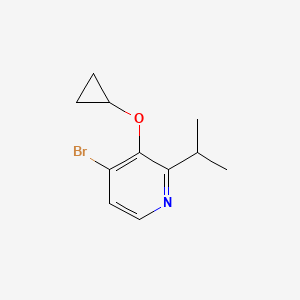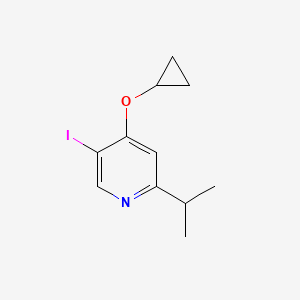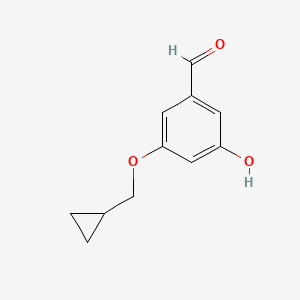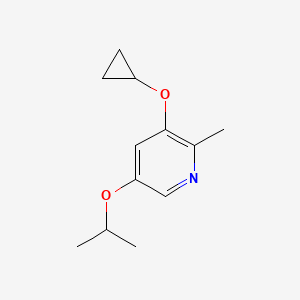
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and deprotected amino compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the pathways they regulate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a nicotinic acid ring.
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a nicotinic acid ring.
Uniqueness
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to the presence of both an amino group and a Boc-protected amino group on the nicotinic acid ring. This dual functionality allows for versatile chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H17N3O4 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4-amino-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-9(13)8(6-14-7)10(16)17/h4,6H,5H2,1-3H3,(H2,13,14)(H,15,18)(H,16,17) |
InChI-Schlüssel |
AUHNPNSMUMKEBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


